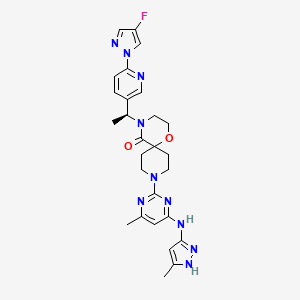

Ret-IN-4

Description

Historical Context and Discovery of the RET Proto-Oncogene

The RET proto-oncogene was first identified in 1985 during a transfection experiment using human lymphoma DNA, where a rearranged form of the gene was found to have oncogenic potential. jst.go.jpnih.gov This initial discovery highlighted its role in cancer. A few years later, in 1993, a significant breakthrough connected germline point mutations in the RET gene to the inherited cancer syndrome Multiple Endocrine Neoplasia type 2 (MEN2). nih.govnih.gov This syndrome is characterized by the development of medullary thyroid carcinoma (MTC), pheochromocytoma, and parathyroid hyperplasia. nih.gov

Conversely, researchers also discovered that loss-of-function mutations in RET are the primary cause of Hirschsprung's disease (HSCR), a congenital disorder characterized by the absence of enteric nerve ganglia in the colon, leading to intestinal obstruction. jst.go.jpbioscientifica.com These discoveries established RET as a gene with a dual role in disease: its over-activation drives cancer, while its inactivation leads to developmental defects. mdpi.com The human RET gene is located on chromosome 10 and, through alternative splicing, produces three main protein isoforms: RET9, RET43, and RET51. jst.go.jpwikipedia.org

| Year | Milestone | Significance |

| 1985 | Discovery of the RET oncogene | Identified through a DNA rearrangement during a transfection experiment. jst.go.jpnih.gov |

| 1993 | Linking RET to MEN2 | Germline activating mutations in RET were identified as the cause of Multiple Endocrine Neoplasia type 2. nih.gov |

| Post-1993 | Linking RET to Hirschsprung's Disease | Inactivating mutations in RET were found to cause Hirschsprung's disease. jst.go.jpbioscientifica.com |

| Ongoing | Role in Sporadic Cancers | Somatic RET rearrangements and mutations identified in non-hereditary cancers like papillary thyroid carcinoma and non-small cell lung cancer. jst.go.jpnih.gov |

Physiological Roles of RET Receptor Tyrosine Kinase

The RET receptor is essential for the normal development and function of several tissues and organ systems. bioscientifica.com Its signaling is initiated when a ligand, typically a member of the glial cell line-derived neurotrophic factor (GDNF) family of ligands (GFLs), binds to a GFL family receptor α (GFRα) co-receptor. jst.go.jpbioscientifica.com This ligand-co-receptor complex then brings two RET molecules together, triggering their kinase activity and initiating downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, which are vital for various cellular functions. jst.go.jpnih.gov

RET signaling is fundamental for the development of the peripheral and central nervous systems. mdpi.comnih.gov It is particularly crucial for the survival, proliferation, and migration of neural crest cells, which give rise to the enteric nervous system (the intrinsic nervous system of the gastrointestinal tract). nih.gov The proper formation of sympathetic, parasympathetic, and sensory neurons also depends on intact RET signaling. nih.gov Inactivating mutations that disrupt this pathway lead to the aganglionosis seen in Hirschsprung's disease. bioscientifica.comnih.gov Furthermore, RET is involved in the development of neuroendocrine cells, such as the calcitonin-producing C-cells of the thyroid and the chromaffin cells of the adrenal medulla. nih.gov

The development of the kidneys is a classic example of reciprocal inductive signaling between two primordial tissues: the ureteric bud and the metanephric mesenchyme. renalfellow.orggrantome.com RET plays an indispensable role in this process. The metanephric mesenchyme secretes the ligand GDNF, which binds to its co-receptor GFRα1 on the surface of the ureteric bud epithelium, where RET is expressed. renalfellow.orgnih.gov This interaction stimulates the ureteric bud to grow and branch, forming the entire collecting duct system of the kidney. grantome.combiologists.com In turn, the branching ureteric bud induces the surrounding mesenchymal cells to differentiate into nephrons. renalfellow.org Disruption of the GDNF/GFRα1/RET signaling pathway is a primary cause of congenital kidney abnormalities, including renal agenesis (complete absence of kidneys) and hypodysplasia (small and malformed kidneys). renalfellow.orgnih.gov

| Component | Location in Developing Kidney | Function | Consequence of Absence |

| GDNF (Ligand) | Metanephric Mesenchyme | Secreted signal that initiates ureteric bud invasion and branching. renalfellow.org | Renal agenesis or hypodysplasia. nih.gov |

| GFRα1 (Co-receptor) | Ureteric Bud Epithelium | Binds GDNF and presents it to the RET receptor. nih.gov | Renal agenesis or hypodysplasia. nih.gov |

| RET (Receptor) | Ureteric Bud Epithelium | Transduces the signal, leading to bud growth and branching. grantome.combiologists.com | Renal agenesis or hypodysplasia. nih.gov |

While its role is most pronounced during embryonic development, RET signaling continues to be important for the maintenance and regeneration of certain tissues in adults. mdpi.com For instance, RET is essential for the self-renewal of spermatogonial stem cells, which are necessary for continuous sperm production throughout adult life. jst.go.jpcncb.ac.cn In the nervous system, RET signaling contributes to the survival and maintenance of specific neuronal populations, including dopaminergic neurons implicated in Parkinson's disease. jst.go.jp Recent research has also identified a role for RET in the adult intestinal epithelium, where it helps sustain the proliferation of intestinal stem cells and promotes tissue maturation, indicating its involvement in normal gut homeostasis. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H31FN10O2 |

|---|---|

Molecular Weight |

546.6 g/mol |

IUPAC Name |

4-[(1S)-1-[6-(4-fluoropyrazol-1-yl)-3-pyridinyl]ethyl]-9-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]-1-oxa-4,9-diazaspiro[5.5]undecan-5-one |

InChI |

InChI=1S/C27H31FN10O2/c1-17-12-22(32-23-13-18(2)34-35-23)33-26(31-17)36-8-6-27(7-9-36)25(39)37(10-11-40-27)19(3)20-4-5-24(29-14-20)38-16-21(28)15-30-38/h4-5,12-16,19H,6-11H2,1-3H3,(H2,31,32,33,34,35)/t19-/m0/s1 |

InChI Key |

DIMALNWQSQDLJJ-IBGZPJMESA-N |

Isomeric SMILES |

CC1=CC(=NN1)NC2=NC(=NC(=C2)C)N3CCC4(CC3)C(=O)N(CCO4)[C@@H](C)C5=CN=C(C=C5)N6C=C(C=N6)F |

Canonical SMILES |

CC1=CC(=NN1)NC2=NC(=NC(=C2)C)N3CCC4(CC3)C(=O)N(CCO4)C(C)C5=CN=C(C=C5)N6C=C(C=N6)F |

Origin of Product |

United States |

Molecular Architecture and Signal Transduction Pathways of Ret Receptor Tyrosine Kinase

RET Protein Structural Organization and Functional Domains

The RET protein is a transmembrane receptor composed of three principal domains: an extracellular domain, a transmembrane domain, and an intracellular domain. This modular structure is integral to its function in recognizing extracellular signals and transducing them into the cell.

The extracellular domain is responsible for ligand binding and is unique among receptor tyrosine kinases for its cadherin-like domains. It comprises four such domains (CLD1-4), each about 110 amino acids in length, and a cysteine-rich region located proximally to the cell membrane. nih.govresearchgate.net A calcium-binding site situated between CLD2 and CLD3 is essential for the structural integrity and functional activity of the RET protein. nih.gov The cysteine-rich region is crucial for the proper folding of the receptor and its interaction with the ligand/co-receptor complex. nih.gov

The transmembrane domain is a hydrophobic segment that anchors the RET protein within the cell membrane, connecting the extracellular ligand-binding region to the intracellular signaling machinery.

The intracellular domain houses the enzymatic machinery of the receptor. It consists of a juxtamembrane region, a split tyrosine kinase (TK) domain, and a C-terminal tail. The TK domain is where the catalytic activity of the receptor resides, responsible for the phosphorylation of specific tyrosine residues—a process known as autophosphorylation. aacrjournals.org This domain is divided into two subdomains by a short insertion sequence. Upon activation, several tyrosine residues within the intracellular domain become phosphorylated, creating docking sites for a variety of downstream signaling proteins. mdpi.comnih.gov

Alternative splicing of the RET gene results in three main protein isoforms: RET9, RET43, and RET51, which differ in the length and amino acid sequence of their C-terminal tails. nih.gov RET9 and RET51 are the most common and evolutionarily conserved isoforms. nih.gov These isoforms can have distinct signaling properties and developmental roles, partly due to differences in the tyrosine residues present in their unique C-terminal tails. For instance, RET51 contains an additional phosphotyrosine residue (Tyr1096) that can bind the adaptor protein GRB2, thereby influencing the activation of downstream pathways. aacrjournals.org

Table 1: Functional Domains of the RET Protein

| Domain | Sub-domain/Region | Key Features & Functions |

|---|---|---|

| Extracellular | Cadherin-like domains (CLD1-4) | Four distinct domains involved in the overall structure; a Ca2+ binding site between CLD2 and CLD3 is crucial for protein integrity. nih.gov |

| Cysteine-rich region | Important for receptor folding and interaction with the ligand/co-receptor complex. nih.gov | |

| Transmembrane | Single alpha-helix | Anchors the receptor in the plasma membrane. |

| Intracellular | Juxtamembrane domain | Region between the transmembrane and kinase domains. |

| Tyrosine Kinase (TK) domain | Catalyzes the transfer of phosphate (B84403) groups to tyrosine residues; it is a split domain. aacrjournals.org | |

| C-terminal tail | Contains key tyrosine residues that, when phosphorylated, act as docking sites for signaling proteins. Varies between isoforms (RET9, RET51). nih.gov |

Ligand-Co-receptor Complex Formation and RET Activation Mechanisms

The activation of the RET receptor is a multi-step process that is initiated by the binding of its specific ligands, which are members of the Glial Cell Line-Derived Neurotrophic Factor (GDNF) family.

The RET receptor does not directly bind to its ligands. Instead, the ligands first form a complex with a glycosylphosphatidylinositol (GPI)-anchored co-receptor of the GDNF family receptor alpha (GFRα) family. wikipedia.org There are four known GDNF family ligands (GFLs): GDNF, Neurturin (NRTN), Artemin (ARTN), and Persephin (PSPN). aacrjournals.org Each of these ligands preferentially binds to one of four GFRα co-receptors (GFRα1-4). aacrjournals.org Specifically, GDNF binds to GFRα1, NRTN to GFRα2, ARTN to GFRα3, and PSPN to GFRα4. nih.gov This ligand-co-receptor specificity is a key determinant of the biological response to a particular GFL.

The formation of the GFL-GFRα complex is the first step in RET activation. This complex then recruits two molecules of RET, bringing them into close proximity and inducing their dimerization. nih.govfrontiersin.org This dimerization is a critical event, as it allows the intracellular tyrosine kinase domains of the two RET molecules to phosphorylate each other in a process called trans-autophosphorylation. wikipedia.org The phosphorylation of specific tyrosine residues within the activation loop of the kinase domain stabilizes the active conformation of the enzyme, leading to a cascade of further autophosphorylation events at other tyrosine residues in the intracellular domain. nih.gov These phosphorylated tyrosines then serve as docking sites for various adaptor proteins and enzymes that propagate the signal downstream. ontosight.ai

RET signaling can occur through two distinct models: cis and trans activation.

Cis activation: This is the canonical model where the GFRα co-receptor is anchored to the membrane of the same cell that expresses the RET receptor. The GFL binds to the membrane-bound GFRα, and this complex then recruits and activates RET on the same cell surface. researchgate.net

Trans activation: In this model, the GFRα co-receptor can be present in a soluble form, having been cleaved from the cell membrane, or it can be expressed on the surface of an adjacent cell. nih.gov This soluble or adjacently-presented GFRα can bind to a GFL, and this complex can then activate RET on a different cell that does not itself express the GFRα co-receptor. researchgate.netnih.gov This trans signaling mechanism allows for a greater diversity and range of cellular communication, as a cell expressing only RET can be stimulated by a ligand produced by one cell and a co-receptor produced by another. nih.gov

Downstream Intracellular Signaling Cascades Propagated by Activated RET

Once activated, the RET receptor initiates a variety of intracellular signaling cascades that are crucial for cellular processes such as proliferation, survival, differentiation, and migration. The specific downstream pathways that are activated depend on the particular tyrosine residues that are phosphorylated and the adaptor proteins that are subsequently recruited. mdpi.com

One of the most important signaling pathways downstream of RET is the RAS/MAPK/ERK pathway, which plays a central role in cell proliferation and differentiation. nih.gov The activation of this pathway by RET is mediated by the recruitment of adaptor proteins to the phosphorylated intracellular domain of the receptor.

Upon RET autophosphorylation, specific phosphotyrosine residues, such as Tyr1062, serve as docking sites for adaptor proteins like Shc (Src homology and collagen protein). mdpi.com Once docked, Shc becomes phosphorylated by RET, leading to the recruitment of the Grb2-SOS complex. Grb2 (Growth factor receptor-bound protein 2) is an adaptor protein that binds to both phosphorylated Shc and the guanine (B1146940) nucleotide exchange factor SOS (Son of Sevenless). nih.gov

SOS, in turn, activates the small GTPase RAS by promoting the exchange of GDP (guanosine diphosphate) for GTP (guanosine triphosphate). nih.gov GTP-bound RAS is in its active state and initiates a phosphorylation cascade known as the MAPK (mitogen-activated protein kinase) cascade. Activated RAS recruits and activates the protein kinase RAF (a MAP kinase kinase kinase or MAPKKK). nih.gov RAF then phosphorylates and activates MEK (a MAP kinase kinase or MAPKK), which in turn phosphorylates and activates ERK (extracellular signal-regulated kinase, a MAP kinase). wikipedia.org

Activated ERK can then translocate to the nucleus, where it phosphorylates and activates various transcription factors, leading to changes in gene expression that drive cellular responses such as proliferation and differentiation. wikipedia.org The activation of the RAS/MAPK/ERK pathway is a key mechanism by which RET signaling controls normal development and, when dysregulated, contributes to oncogenesis.

PI3K/AKT/mTOR Pathway Activation Mechanisms

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a fundamental signaling cascade that governs cell growth, proliferation, survival, and metabolism. In the context of RET signaling, the activation of this pathway is a key event in promoting cell survival. frontiersin.org

Upon ligand binding and dimerization, the RET receptor undergoes autophosphorylation on multiple tyrosine residues in its cytoplasmic tail. mdpi.com Specifically, the phosphorylated tyrosine 1062 serves as a docking site for various adaptor proteins. This recruitment facilitates the activation of PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), which in turn recruits and activates AKT (also known as Protein Kinase B). Subsequently, AKT phosphorylates and activates mTOR, a key regulator of protein synthesis and cell growth.

Constitutively active forms of RET, such as those found in certain cancers, lead to sustained and uncontrolled activation of the PI3K/AKT/mTOR pathway, contributing to tumor progression. mdpi.com As a potent inhibitor of RET kinase activity, Ret-IN-4 is expected to block the initial autophosphorylation of the RET receptor. This inhibition would prevent the recruitment of adaptor proteins and the subsequent activation of PI3K, thereby effectively shutting down this pro-survival signaling cascade.

Phospholipase Cγ (PLCγ) Pathway Engagement

The Phospholipase Cγ (PLCγ) pathway is another crucial signaling route activated by the RET receptor, leading to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC). This pathway is particularly important in processes such as neuronal migration during development. frontiersin.org

Activation of the RET receptor leads to the phosphorylation of tyrosine 1015, creating a specific binding site for the SH2 domain of PLCγ. frontiersin.org Once docked to the activated receptor, PLCγ is itself phosphorylated and activated. Active PLCγ then hydrolyzes PIP2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions. The resulting increase in intracellular calcium, along with DAG, activates members of the PKC family, which then phosphorylate a variety of downstream targets to modulate cellular function.

By inhibiting the kinase activity of RET, this compound would prevent the phosphorylation of tyrosine 1015. This action would block the recruitment and activation of PLCγ, thereby abrogating the downstream signaling events, including calcium mobilization and PKC activation.

JAK-STAT Pathway Activation

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway provides a direct route for transmitting signals from extracellular cytokines and growth factors to the nucleus to regulate gene expression. This pathway is integral to immunity, cell division, and differentiation. wikipedia.orgbpsbioscience.com

The activation of RET can also engage the JAK-STAT pathway. frontiersin.org Phosphorylated tyrosine residues on the activated RET receptor, specifically Y752 and Y928, can serve as docking sites for STAT3. frontiersin.org This recruitment allows for the phosphorylation and activation of STAT3. Once phosphorylated, STAT proteins dimerize and translocate to the nucleus, where they bind to specific DNA sequences to modulate the transcription of target genes involved in cell proliferation and survival. In some contexts, receptor tyrosine kinases can also promote JAK/STAT signaling through the activation of Src kinases, which can then phosphorylate STATs. thermofisher.com

Inhibition of RET by this compound would prevent the phosphorylation of the key tyrosine residues necessary for STAT3 docking and activation. This would disrupt the RET-mediated activation of the JAK-STAT pathway, thereby altering the expression of genes regulated by this signaling cascade.

Involvement of Src-related Kinases and Nuclear Factor κB (NF-κB) Pathways

Src-related Kinases: The Src family of non-receptor tyrosine kinases plays a significant role in relaying signals from receptor tyrosine kinases. Activated RET can directly interact with and stimulate c-Src kinase. The phosphorylation of tyrosine 981 on RET is critical for the binding and activation of Src. frontiersin.org The SH2 domain of Src binds to this phosphotyrosine residue, leading to the activation of Src kinase, which can then phosphorylate a host of downstream substrates, contributing to mitogenic signaling.

Nuclear Factor κB (NF-κB) Pathway: The NF-κB pathway is a key regulator of the immune and inflammatory responses, as well as cell survival and proliferation. nih.gov Oncogenic forms of RET, such as RET/PTC fusion proteins found in thyroid cancer, have been shown to activate the classical NF-κB pathway. This activation can lead to the induction of a pro-inflammatory gene program, including the expression of various cytokines and chemokines. The mechanism can involve the stabilization of NF-κB-inducing kinase (NIK), which then activates the IκB kinase (IKK) complex, leading to the degradation of the IκB inhibitor and the nuclear translocation of NF-κB.

The inhibitory action of this compound on the RET kinase would prevent the phosphorylation of tyrosine 981, thereby blocking the recruitment and activation of Src. Similarly, by inhibiting the activity of oncogenic RET fusion proteins, this compound would suppress the aberrant activation of the NF-κB pathway, thus mitigating the pro-inflammatory and pro-survival signals it generates.

Interplay and Cross-talk with Other Cellular Signaling Networks

Interactions with Integrin Signaling Pathways

Integrins are transmembrane receptors that mediate cell adhesion to the extracellular matrix and play a pivotal role in cell migration, proliferation, and survival. There is significant crosstalk between receptor tyrosine kinases like RET and integrin signaling pathways.

Activation of the RET receptor can lead to the "inside-out" activation of integrins. This process enhances the ability of integrins to bind to their extracellular matrix ligands. Studies have shown that RET-mediated cell adhesion and migration are dependent on multiple integrin subunits, including β1 and β3 integrins. The activation of RET can induce the formation of focal adhesion complexes, which are critical structures for cell migration. This interplay suggests that coordinated signaling through both RET and integrin pathways is essential for processes like tumor cell invasion and progression. The mechanisms of this crosstalk can involve the regulation of other signaling molecules, such as Src kinase, which is a known modulator of integrin function.

By inhibiting RET, this compound would disrupt this inside-out signaling to integrins. This would likely impair RET-dependent cell adhesion and migration, processes that are critical for both normal development and pathological conditions such as cancer metastasis.

Research Findings on this compound

This compound has been identified as a potent and selective inhibitor of the RET kinase. Its inhibitory activity has been quantified against wild-type RET as well as clinically relevant mutant forms.

| Target Kinase | IC50 (nM) |

|---|---|

| RET (Wild-Type) | 1.29 |

| RET (V804M Mutant) | 1.97 |

| RET (M918T Mutant) | 0.99 |

| JAK2 | 4.4 |

| FLT3 | 30.8 |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Functional Cross-talk with Epidermal Growth Factor Receptor (EGFR) and MET Pathways

Information regarding the functional interplay between this compound and the EGFR and MET signaling pathways is not available in the reviewed scientific literature. Research into the crosstalk between the RET pathway and other receptor tyrosine kinases, such as EGFR and MET, is an active area of investigation in cancer biology. This crosstalk can contribute to tumor growth, metastasis, and the development of resistance to targeted therapies. However, without specific data on this compound, its potential role in modulating these interactions remains unknown.

Detailed Research Findings

A comprehensive search for research findings specifically detailing the effects of this compound on EGFR and MET pathway crosstalk did not yield any relevant studies. Therefore, no data tables or detailed research findings can be presented.

Pathophysiological Implications of Aberrant Ret Activation

Oncogenic Alterations of RET in Human Cancers

Oncogenic RET alterations are found in a number of solid tumors, with the highest prevalence observed in thyroid carcinomas and non-small cell lung cancer (NSCLC). frontiersin.orgnih.govjmaj.jp While RET alterations occur in less than 5% of all cancer patients, their frequency can be significantly higher in specific cancer types. frontiersin.org

Somatic Point Mutations Inducing Constitutive Kinase Activation

Somatic point mutations in the RET proto-oncogene are a common mechanism of oncogenic activation, particularly in medullary thyroid carcinoma (MTC). frontiersin.orgoncotarget.com These mutations lead to constitutive activation of the RET receptor tyrosine kinase, driving uncontrolled cell proliferation and tumor development. atlasgeneticsoncology.orgoncotarget.com

Gain-of-function point mutations in RET are enriched in patients with MTC, occurring in both hereditary and sporadic forms. nih.govoncotarget.com Inherited activating RET mutations are responsible for the autosomal dominant multiple endocrine neoplasia types 2A and 2B (MEN2A and MEN2B) and familial medullary thyroid carcinoma (FMTC), all of which confer a high risk of developing MTC. nih.govjmaj.jponcotarget.com In sporadic MTC, somatic RET mutations are the most common genetic alteration. oncotarget.com

The location of the point mutation influences the mechanism of constitutive activation. Mutations in the extracellular cysteine-rich domain, such as those involving codon C634, can lead to ligand-independent dimerization of the RET receptor through the formation of intermolecular disulfide bonds. atlasgeneticsoncology.orgfrontiersin.orgnih.gov Mutations in the kinase domain, such as RET M918T and V804 gatekeeper mutations, can trigger monomeric activation of RET by inducing conformational changes in the activation loop. frontiersin.orgnih.govjmaj.jp The M918T mutation is the most prevalent activating mutation in MTC. nih.govoncotarget.com Somatic RET point mutations have also been detected in other tumor types, including pheochromocytoma. atlasgeneticsoncology.orgnih.gov

Gene Fusions and Chromosomal Rearrangements Involving RET

Chromosomal rearrangements involving the RET gene result in the formation of fusion genes, where the 3′ tyrosine kinase domain of RET is juxtaposed with the 5′ portion of another gene. jhoponline.comnih.gov These fusions are a significant mechanism of oncogenic RET activation, particularly in papillary thyroid carcinoma (PTC) and NSCLC. jhoponline.comhappylungsproject.orgjmaj.jpnih.gov Unlike activating point mutations, RET rearrangements are typically acquired somatically. nih.gov

RET fusions lead to the expression of chimeric proteins that retain the intact RET kinase domain but are under the transcriptional control of the fusion partner's promoter. nih.govnih.gov The fusion partner often provides a dimerization or oligomerization domain, leading to ligand-independent dimerization and constitutive activation of the RET kinase. nih.govnih.govonclive.comoup.comnih.gov This unchecked kinase activity drives downstream signaling pathways, promoting cell proliferation, survival, and migration. jhoponline.comfrontiersin.orgoup.comoup.comnih.gov

Numerous RET fusion partners have been identified across various cancer types. jhoponline.comroche.com The most common fusion partners include CCDC6, KIF5B, NCOA4, and PRKAR1A. jhoponline.comoup.comhappylungsproject.orgoncotarget.comroche.comfrontiersin.orgaiom.itaacrjournals.org

The prevalence of specific fusion partners varies depending on the tumor type. In PTC, CCDC6-RET (also known as RET/PTC1) and NCOA4-RET (RET/PTC3) are the most frequently observed fusions, accounting for approximately 90% of RET fusion-positive cases. jmaj.jpnih.gov These fusions often arise from intrachromosomal rearrangements. jmaj.jp

In NSCLC, RET rearrangements occur in approximately 1-2% of cases and are generally mutually exclusive with other common oncogenic drivers like EGFR, ALK, and ROS1 alterations. jhoponline.comnih.govoup.com The most common RET fusion partner in NSCLC is KIF5B, followed by CCDC6 and NCOA4. jhoponline.comnih.govoup.com KIF5B-RET is highly specific to NSCLC. nih.gov RET fusions have also been identified in other cancers, including colorectal, breast, and salivary gland carcinomas, albeit at lower frequencies. frontiersin.orgnih.govjmaj.jpnih.govfrontiersin.org In breast cancer, CCDC6-RET and NCOA4-RET are frequently observed. nih.govfrontiersin.orgfrontiersin.org

The molecular mechanisms by which RET fusions induce constitutive kinase activity primarily involve the dimerization or oligomerization mediated by the fusion partner. jhoponline.comhappylungsproject.orgoncotarget.comnih.govroche.comfrontiersin.org Normally, RET receptor activation requires ligand binding to a co-receptor (GDNF family receptor-α) to induce dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain. jhoponline.comonclive.comnih.gov

In RET fusion proteins, the N-terminal portion provided by the fusion partner contains domains (such as coiled-coil or leucine-zipper domains) that facilitate spontaneous dimerization or oligomerization of the chimeric protein, independent of ligand binding. nih.govnih.govonclive.comnih.gov This forced dimerization brings the RET kinase domains into close proximity, leading to trans-autophosphorylation and constitutive activation of downstream signaling pathways, including the PI3K/AKT, RAS/RAF, MAPK, and PLCγ pathways. frontiersin.orgoup.comnih.govoup.comnih.gov This aberrant signaling promotes cell proliferation, survival, migration, and differentiation, contributing to tumorigenesis. oup.comoup.com

Impact of RET Gene Amplification and Overexpression

Beyond mutations and fusions, RET gene amplification and overexpression can also contribute to oncogenic RET activation and tumor development. happylungsproject.orgroche.com While less frequent than mutations or fusions in some cancers, RET amplification and overexpression have been observed in various tumor types, including breast cancer. mdpi.comfrontiersin.orgnih.govfrontiersin.orgfrontiersin.orgresearchgate.net

In breast cancer, RET is more frequently overexpressed than rearranged or mutated. frontiersin.orgresearchgate.net High levels of RET RNA and protein expression, sometimes accompanied by gene amplification, are found in a significant proportion of breast tumors, particularly in estrogen receptor-positive (ER+) cases. frontiersin.orgfrontiersin.orgfrontiersin.orgresearchgate.net Overexpression of wild-type RET, potentially in conjunction with its co-receptor GFRα1, can enhance cell proliferation and survival in response to ligands, contributing to tumorigenesis and potentially resistance to therapies. frontiersin.orgfrontiersin.orgfrontiersin.orgresearchgate.net Preclinical studies have demonstrated the transforming capacity of RET amplifications in breast cancer cell lines through the activation of MAPK and PI3K pathways. mdpi.comnih.gov

RET Loss-of-Function in Developmental Syndromes

In contrast to the gain-of-function alterations that drive cancer, loss-of-function mutations in the RET gene are associated with developmental disorders, most notably Hirschsprung disease (HSCR). jhoponline.comwikipedia.orgoup.comnih.govjst.go.jpjmaj.jpnih.gov HSCR is a congenital disorder characterized by the absence of ganglion cells in segments of the colon, leading to intestinal obstruction. wikipedia.orgnih.gov

RET plays a critical role in the development of the enteric nervous system (ENS), kidneys, and other neural crest-derived tissues. nih.govjhoponline.comwikipedia.orgoup.comjst.go.jponclive.com Loss-of-function mutations in RET impair the normal migration, proliferation, and survival of neural crest cells that are destined to form the enteric ganglia. nih.govjst.go.jp This disruption in ENS development results in the aganglionic segments characteristic of HSCR. jhoponline.comwikipedia.orgnih.gov

Biochemical analyses have shown that HSCR-associated RET mutations can impair RET function through various mechanisms, including reduced cell surface expression due to protein misfolding or diminished kinase activity that disrupts downstream signaling pathways like RAS/MAPK and PI3K/AKT. jst.go.jp While RET mutations are a major cause of both sporadic and familial HSCR, the disease is genetically heterogeneous, and mutations in other genes can also contribute.

Loss-of-function RET mutations have also been implicated in congenital kidney and urinary tract defects, including renal agenesis (absence of kidney development). wikipedia.orgoup.com Studies in mice have demonstrated that homozygous null mutations in Ret result in severe defects in kidney development. wikipedia.orgoup.com In humans, RET mutations have been reported in fetuses with bilateral renal agenesis and unilateral agenesis with contralateral dysplasia. oup.com

Molecular Basis of Hirschsprung's Disease Pathogenesis

Hirschsprung's disease (HSCR) is characterized by the absence of ganglion cells in segments of the distal bowel, leading to intestinal obstruction. This aganglionosis results from a failure of neural crest-derived cells (NCDCs) to properly migrate, proliferate, differentiate, and survive within the developing gastrointestinal tract during embryogenesis. The RET signaling pathway is indispensable for these processes uni.lufishersci.co.ukgoogle.comresearchgate.netlongdom.orgfishersci.beresearchgate.net.

The RET protein functions as a transmembrane receptor tyrosine kinase. Its activation is initiated by the binding of glial cell line-derived neurotrophic factor (GDNF) family ligands (GFLs), such as GDNF, Neurturin, Artemin, and Persephin, in conjunction with their respective glycosylphosphatidylinositol-anchored co-receptors (GDNF family receptor alpha, GFRα1-4) longdom.orgresearchgate.netmdpi-res.commdpi-res.comsemanticscholar.orguniroma2.it. This ligand-receptor complex formation leads to the dimerization of RET receptors and trans-autophosphorylation of specific tyrosine residues in the intracellular kinase domain fishersci.beresearchgate.netuniroma2.it.

Downstream signaling pathways activated by RET include the PI3K-AKT, RAS-MAPK, and PLCγ pathways fishersci.co.ukfishersci.beuniroma2.it. These cascades are crucial for transmitting signals that regulate essential cellular behaviors of NCDCs, including their migration along the developing gut, proliferation to generate sufficient numbers of precursor cells, differentiation into mature enteric neurons and glial cells, and survival fishersci.co.ukgoogle.comresearchgate.netlongdom.orgfishersci.beresearchgate.net.

Disruption of RET signaling at any point can impede the normal colonization of the gut by NCDCs, resulting in the characteristic aganglionosis seen in HSCR. This can occur due to a lack of functional RET protein, issues with ligand or co-receptor availability, or defects in downstream signaling components fishersci.co.uklongdom.orgidrblab.netgoogle.comuni-freiburg.de.

Detailed research findings highlight the specific impact of RET deficiency on NCDC behavior. Studies have shown that RET loss of function decreases neural crest progenitor proliferation and restricts their fate potential during ENS development google.com. Proper RET expression is required for commitment to specific neuronal fates google.com.

The complexity of HSCR pathogenesis is further underscored by the involvement of multiple genes and signaling pathways that interact with or are downstream of RET signaling idrblab.netgoogle.comuni-freiburg.de. However, the RET pathway remains the most commonly disrupted genetic contributor to the HSCR phenotype idrblab.net.

Advanced Methodologies and Technologies in Ret Research

In Vitro Transcription Systems for RET Promoter and Gene Regulation Analysis

In vitro transcription systems are fundamental tools for studying the transcriptional regulation of genes, including the RET proto-oncogene. These systems allow researchers to analyze the activity of gene promoters and the influence of specific transcription factors on gene expression outside the complex environment of a living cell. In vitro RNA synthesis methods typically utilize bacteriophage DNA-dependent RNA polymerases, such as T7, T3, or SP6 RNA polymerase, to synthesize RNA from a DNA template that includes the polymerase promoter upstream of the sequence of interest. promega.com

These systems enable the production of synthetic RNA transcripts for various applications, including use as hybridization probes, templates for in vitro translation, or in structural studies. promega.com They are also valuable for investigating cellular RNA functionality in processes like splicing, RNA processing, intracellular transport, viral infectivity, and translation. promega.com

Specifically in the context of RET, an in vitro experimental strategy has been undertaken to test the possible role of candidate factors in the transcriptional regulation of the c-RET proto-oncogene. nih.gov This involved cotransfecting neuroblastoma cell lines with transcription factor expressing plasmids and sequential deletion constructs of the 5′ c-RET flanking region cloned upstream of a Luciferase reporter gene. nih.gov This approach allowed researchers to identify regions within the RET promoter that are responsive to specific transcription factors, thereby providing insights into the mechanisms governing RET gene expression. nih.gov A novel in vitro transcription-based method called ReViTA (Reverse in Vitro Transcription Assay) has also been developed to study gene expression under the regulation of specific transcription factors, demonstrating its potential as a rapid and accessible method to evaluate genes and regulators. nih.gov

Electrophoretic Mobility Shift Assays (EMSAs) for DNA-Protein Interaction Studies

Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay or gel retardation assay, is a widely used technique to study DNA-protein or RNA-protein interactions. wikipedia.orgthermofisher.comresearchgate.netnih.gov The principle behind EMSA is that a protein-DNA complex migrates more slowly through a non-denaturing gel matrix during electrophoresis compared to the free DNA fragment. thermofisher.comresearchgate.netnih.govlicorbio.com This difference in mobility results in a "shift" or "retardation" of the DNA band on the gel, indicating that a protein has bound to the DNA. thermofisher.comresearchgate.netnih.govlicorbio.com

EMSA is a simple, efficient, and sensitive method that can be used to determine if a protein or mixture of proteins is capable of binding to a specific DNA or RNA sequence. wikipedia.orgresearchgate.netnih.govlicorbio.com It can also provide insights into the stoichiometry of the binding complex. wikipedia.orgresearchgate.netnih.gov EMSA is often performed in conjunction with other techniques like DNase footprinting and promoter-probe experiments to study transcription initiation and gene regulation. wikipedia.org

In RET research, gel shift assays have been performed with oligonucleotides spanning specific promoter sequences to study the interaction of transcription factors, such as SP1, with their binding sites on the c-RET promoter. nih.gov Changes in protein interaction with binding sites consequent to transfection with specific transcription factors can be observed using this method. nih.gov EMSA can be used qualitatively to identify sequence-specific DNA-binding proteins in crude lysates and, with mutagenesis, to identify important binding sequences within regulatory regions. thermofisher.com It can also be used quantitatively to measure thermodynamic and kinetic parameters of DNA-protein interactions. thermofisher.com

Genetic Engineering Approaches: Knockout, Knockin, and Transgenic Models for RET Studies

Genetic engineering approaches, including the creation of knockout, knockin, and transgenic models, are invaluable for investigating the in vivo function of the RET gene and its role in development and disease. These models allow researchers to manipulate the RET gene in living organisms to observe the resulting phenotypic changes. cyagen.comtaconic.commit.edunih.gov

Knockout models are engineered to have a loss-of-function allele, effectively inactivating the gene of interest. cyagen.comtaconic.commit.edu This can be done constitutively, where the gene is inactivated in all cells and tissues, or conditionally, allowing for tissue- or stage-specific inactivation. taconic.com Knockout strategies can be achieved through methods like homologous recombination in embryonic stem (ES) cells or using nuclease-mediated genome editing techniques such as CRISPR/Cas9. cyagen.comtaconic.commit.edu

Knockin models involve targeted insertions into the genome that result in an altered gene product. cyagen.com This could be a point mutation, the addition of a fluorescent tag, or the replacement of a murine gene with its human counterpart (humanized mice). cyagen.comcriver.com Knockin mice are created through techniques like homologous recombination in ES cells or genome editing nucleases. cyagen.comcriver.com They are used to study the roles of specific genes in disease and to develop new treatments. criver.com In oncology research, knockin mice are used to study the genetic basis of cancer by inserting or modifying genes associated with the disease. criver.com

Transgenic models involve the random integration of a foreign piece of DNA (transgene) into the host genome. cyagen.com This leads to the expression of the transgene, and the expression level can vary depending on the integration site. cyagen.com Transgenic mice are powerful tools for modeling genetic disorders, understanding embryonic development, and evaluating therapeutics. mit.edu

These genetic engineering approaches provide critical in vivo systems to study the consequences of RET gene alteration, offering insights into its physiological functions and its involvement in pathological conditions like cancer. taconic.commit.educriver.com

Computational Approaches in Modulator Discovery and Optimization

Computational approaches play a significant role in the discovery and optimization of molecules that can modulate RET activity. These in silico methods can complement experimental techniques by predicting interactions, evaluating potential candidates, and guiding the design of novel compounds. nih.govnih.gov

Molecular Docking and Pharmacophore Modeling

Molecular docking and pharmacophore modeling are two key computational techniques used in structure-based and ligand-based drug design. nih.govekb.eg

Pharmacophore modeling involves identifying the essential 3D spatial arrangement of chemical features (like hydrogen bond donors/acceptors, hydrophobic centers, and ionizable groups) that are necessary for a molecule to bind to a specific biological target and elicit a biological response. ekb.egmdpi.com Pharmacophore models can be generated based on known active ligands (ligand-based) or the structure of the target protein (structure-based). nih.govekb.eg These models are used to virtually screen large databases of compounds to identify potential hits that possess the required features for binding. mdpi.comeie.gr

Molecular docking is a computational technique that predicts the preferred orientation (binding pose) of a ligand when it is bound to a protein target. nih.govekb.eg It estimates the binding affinity between the molecule and the target site. nih.gov Docking algorithms explore various possible binding poses and score them based on their predicted interaction energy. ekb.eg Molecular docking is widely used in virtual screening to rank potential drug candidates based on their predicted binding strength to the target protein. nih.govekb.egeie.gr

Integrated pipelines combining pharmacophore modeling and molecular docking are commonly used for virtual screening to establish a precise and robust selection process for identifying potential inhibitors or modulators. mdpi.comeie.gr

Molecular Dynamics Simulations for Binding Affinity and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of biological molecules and their interactions with ligands over time. nih.govfrontiersin.orgresearchgate.netresearchgate.net These simulations provide insights into the conformational changes, flexibility, and stability of protein-ligand complexes in a simulated physiological environment. frontiersin.orgresearchgate.net

MD simulations are indispensable for understanding the behavior and stability of protein-ligand complexes. frontiersin.orgresearchgate.net They provide dynamic insights into the interactions between ligands and proteins, which is crucial for assessing binding stability and activity within the active site. frontiersin.orgresearchgate.net By simulating the movement of atoms and molecules over time, researchers can analyze the stability of the complex, identify key interactions, and estimate binding free energies. researchgate.netnih.govnih.gov

In RET research, molecular dynamics simulations have been used to investigate the impact of mutations on the structural stability and calcium ion affinity of the RET receptor's cysteine-rich domain. nih.gov They have also been employed to understand the mechanistic action of cancer-associated mutations in altering protein kinase structure, dynamics, and stability. researchgate.netnih.gov Furthermore, MD simulations are used to assess the stability of RET-inhibitor complexes, providing a plausible molecular rationale for observed differences in inhibition profiles. frontiersin.orgnih.gov Analysis of parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) from MD simulations helps in determining the stability and flexibility of the protein-ligand complex. frontiersin.orgresearchgate.netnih.govnih.gov

High-Throughput Screening for Novel RET Modulators

High-Throughput Screening (HTS) is a powerful approach used to rapidly test large libraries of chemical compounds for their ability to modulate a specific biological target, such as the RET kinase. umich.edumdpi.com HTS enables the rapid evaluation of expansive libraries of chemical compounds through molecular-targeted or phenotypic bioassays. umich.edu

In the context of RET research, HTS is employed to identify novel compounds that can inhibit or modulate RET activity. researchgate.net Given RET's implication in various cancers, identifying lead compounds targeting this protein is of significant interest. frontiersin.orgresearchgate.net HTS allows for the screening of hundreds of thousands to millions of compounds, significantly accelerating the initial stages of drug discovery. umich.edumdpi.com

HTS can be used in conjunction with multi-well cell-based platforms to identify small molecule modulators of related biochemical and signal transduction pathways. mdpi.com Active compounds identified through HTS are considered "hits" and serve as the starting point for further lead identification and optimization through medicinal chemistry. mdpi.com While multi-kinase inhibitors targeting RET have shown efficacy, there is a continuous need to identify alternative inhibitory methods and selective RET inhibitors, making HTS a crucial tool in this endeavor. researchgate.net High-throughput proteomic screens related to RET are also being explored to gain insights into RET's signaling pathways and identify potential therapeutic targets. researchgate.net

Advanced Cellular Imaging Techniques for RET Signaling Pathway Analysis

Understanding the dynamic nature of RET signaling requires imaging techniques that can capture events with high precision. Various advanced microscopy methods have been employed to study the RET receptor and its associated pathways.

Confocal Microscopy

Confocal microscopy is a widely used technique that provides optical sectioning, allowing for the visualization of fluorescently labeled proteins within cells with improved contrast and resolution compared to conventional widefield microscopy evidentscientific.com. This technique is particularly useful for determining the subcellular localization of RET and its interacting partners. For instance, confocal imaging has been used to show the specific presence of RET receptors in the presynaptic area of neuromuscular synapses and their colocalization with presynaptic proteins like SNAP25 nih.gov. It has also been applied to study the expression and localization of RET in intestinal epithelial cells and organoids, sometimes showing colocalization with markers like E-cadherin and Chromogranin-A embopress.org. Confocal microscopy enables the acquisition of thin optical sections and the reconstruction of 3D images, providing detailed spatial information about RET distribution and its interactions within cellular structures nih.govembopress.org.

Live-Cell Imaging

Live-cell imaging allows for the observation of biological processes in real-time, providing dynamic information about RET signaling events. This is crucial for studying transient interactions, protein movement, and the kinetics of signaling pathway activation or inhibition. Live-cell imaging techniques have been used to assess the efficacy of RET inhibitors by monitoring changes in cell confluence and viability over time researchgate.netascopubs.orgoncotarget.comresearchgate.net. For example, live-cell imaging demonstrated that treatment with the RET inhibitor (R)-getretinib reduced neuroblastoma cell confluence in a dose-dependent manner, while its inactive isomer did not researchgate.net. Similarly, continuous live-cell imaging was used to evaluate the effects of the multi-kinase inhibitor RXDX-105 on neuroblastoma cell viability and proliferation oncotarget.comresearchgate.net. Live-cell imaging with fluorescent biosensors can also report on downstream signaling events, such as changes in intracellular calcium levels triggered by RET activation plos.org.

Resonance Energy Transfer (FRET/BRET)

Resonance Energy Transfer (RET), including Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET), are powerful techniques for detecting molecular interactions and conformational changes within a few nanometers (typically 1-10 nm for FRET) evidentscientific.comresearchgate.net. These methods rely on the non-radiative transfer of energy from a donor fluorophore or luciferase to a nearby acceptor molecule evidentscientific.commdpi.com. FRET and BRET are widely applied to study protein-protein interactions, receptor dimerization, and the activation state of signaling molecules in living cells mdpi.comfsu.edu. In the context of RET signaling, FRET or BRET-based biosensors can be designed to monitor RET dimerization upon ligand binding, the interaction of RET with downstream adaptor proteins, or the activation of kinases in RET-dependent pathways mdpi.comrevvity.combiologists.com. Quantitative FRET measurements can provide information on the strength and stoichiometry of molecular interactions nih.gov. While the search results did not provide specific FRET/BRET data tables for RET, these techniques are commonly used to study receptor tyrosine kinase activation and protein interactions within signaling cascades researchgate.netmdpi.comfsu.edubiologists.com.

Super-Resolution Microscopy

Super-resolution microscopy techniques overcome the diffraction limit of light, achieving spatial resolutions down to tens of nanometers nih.govwikipedia.orgphysoc.org. This allows for the visualization of molecular structures and interactions with unprecedented detail. Techniques such as STED (Stimulated Emission Depletion), SIM (Structured Illumination Microscopy), STORM (Stochastic Optical Reconstruction Microscopy), PALM (Photoactivated Localization Microscopy), and PAINT (Point Accumulation for Imaging in Nanoscale Topography) can reveal the nanoscale organization of RET receptors on the cell membrane, their clustering, and their precise localization relative to other cellular components or interacting partners nih.govwikipedia.orgphysoc.orgnih.gov. While specific examples of Ret-IN-4 studied with super-resolution microscopy were not found, these techniques are valuable for understanding the spatial context of RET activation and signaling complexes at the nanoscale, which is relevant for studying the mechanism of action of RET inhibitors nih.gov.

Quantitative Imaging Approaches

Quantitative imaging involves the measurement and analysis of fluorescence signals to obtain quantitative data on protein expression levels, localization, dynamics, and interactions. This goes beyond qualitative visualization and allows for rigorous comparison and statistical analysis of experimental results. Techniques like quantitative FRET, as mentioned earlier, provide quantitative data on molecular proximity and interaction efficiency nih.gov. Quantitative microscopy can also involve measuring the intensity of fluorescent signals to determine the amount of protein in a specific cellular compartment or the level of phosphorylation using phospho-specific antibodies revvity.comcellsignal.comnih.gov. Live-cell imaging coupled with image analysis software allows for the quantitative assessment of cellular responses, such as cell growth, migration, and death, in response to RET pathway modulation researchgate.netoncotarget.comresearchgate.net. Quantitative approaches are essential for understanding the dose-response relationships of RET inhibitors and the kinetics of their effects on the signaling pathway revvity.comresearchgate.netbu.edu.

Application in RET Inhibitor Studies

Advanced cellular imaging techniques are crucial for evaluating the efficacy and mechanisms of action of RET inhibitors. Live-cell imaging can directly monitor the impact of inhibitors on cell viability, proliferation, and morphology researchgate.netoncotarget.comresearchgate.net. Immunofluorescence combined with confocal or super-resolution microscopy can reveal how inhibitors affect RET localization, internalization, and colocalization with signaling partners pnas.org. Techniques like quantitative Western blots or plate-based assays like HTRF (Homogeneous Time-Resolved Fluorescence), which utilize principles similar to FRET, can quantify the levels of phosphorylated RET and downstream signaling proteins in response to inhibitor treatment revvity.comcellsignal.comnih.gov. For example, HTRF assays have been used to show that the RET inhibitor Pralsetinib (BLU667) induces a dose-dependent decrease in RET phosphorylation revvity.com. Live-cell imaging of fluorescently tagged proteins can also show how inhibitors disrupt the formation of signaling complexes or alter the dynamics of protein interactions pnas.org. These imaging-based approaches provide critical data for understanding how RET inhibitors modulate the pathway at a cellular and molecular level.

Here is a summary table of advanced cellular imaging techniques used in RET signaling analysis:

| Imaging Technique | Key Application in RET Signaling Analysis | Relevant RET Signaling Events Studied |

| Confocal Microscopy | Subcellular localization, 3D reconstruction, colocalization studies. evidentscientific.comnih.govembopress.org | RET localization (e.g., presynaptic, epithelial), colocalization with cellular markers and proteins. nih.govembopress.org |

| Live-Cell Imaging | Real-time monitoring of cellular processes, kinetic studies. researchgate.netascopubs.orgoncotarget.comresearchgate.net | Cell viability, proliferation, morphology changes, calcium signaling dynamics, protein movement. researchgate.netoncotarget.comresearchgate.netplos.org |

| FRET/BRET | Detection of molecular interactions and conformational changes (within ~10 nm). evidentscientific.comresearchgate.netmdpi.com | RET dimerization, interaction with adaptors, activation state of downstream kinases, protein complex formation. mdpi.comrevvity.combiologists.com |

| Super-Resolution Microscopy | Nanoscale localization and organization, detailed visualization of protein clusters. nih.govwikipedia.orgphysoc.org | RET clustering on the membrane, precise localization relative to other molecules, nanoscale complex architecture. nih.gov |

| Quantitative Imaging | Measurement and analysis of signal intensity for quantification. revvity.comnih.govcellsignal.comnih.gov | Protein expression levels, phosphorylation levels, interaction efficiency, cellular response quantification. researchgate.netoncotarget.comresearchgate.netrevvity.comnih.govcellsignal.comnih.gov |

Future Directions in Ret Focused Academic Research

Further Elucidation of Context-Specific RET Signaling Pathway Nuances

While the core RET signaling cascade is well-characterized, activating pathways such as PI3K/AKT, RAS/RAF/MAPK, and PLCγ, a critical area of future research lies in understanding the context-specific nuances of this signaling. frontiersin.orgnih.gov The specific fusion partner in RET-rearranged cancers, the tissue of origin, and the presence of co-occurring genetic alterations can all influence downstream signaling and therapeutic response. ilcn.orgcell.com For instance, in non-small cell lung cancer (NSCLC), the most common fusion partners are KIF5B and CCDC6. frontiersin.orgnih.gov Research is needed to elucidate whether these different fusion partners lead to distinct signaling profiles that could be differentially targeted.

Moreover, the co-existence of mutations in other driver genes, such as those in the PI3K or MAPK pathways, is observed in a significant percentage of RET-fusion positive NSCLC cases. frontiersin.org Understanding how these co-mutations modify RET signaling and contribute to intrinsic or acquired resistance will be paramount for designing effective combination therapies. Future studies will likely employ sophisticated proteomic and phosphoproteomic approaches in a variety of cellular models to map these context-dependent signaling networks in detail.

Identification and Characterization of Novel RET Interacting Proteins and Regulatory Elements

The function of the RET receptor is modulated by a host of interacting proteins and regulatory DNA elements. While core components of the signaling complex, such as the GDNF family ligands and their GFRα co-receptors, are known, a comprehensive understanding of the RET interactome is still lacking. nih.gov Future research will focus on unbiased, large-scale screening methods, such as co-immunoprecipitation coupled with mass spectrometry, to identify novel proteins that associate with both wild-type and oncogenic RET variants. These interacting partners could represent entirely new targets for therapeutic intervention.

Furthermore, the transcriptional regulation of the RET gene itself is an area of active investigation. Studies in Hirschsprung disease have identified critical enhancer elements and the transcription factors that bind to them, such as SOX10, GATA2, and RARB. biorxiv.org Research is needed to determine if similar or distinct regulatory elements control RET expression in cancer and whether these elements could be targeted to downregulate oncogenic RET. The systematic identification and characterization of enhancers and silencers will provide a more complete picture of RET regulation and may offer novel therapeutic strategies. researchgate.netnih.govbiorxiv.org

Exploring Unconventional Roles of RET in Diverse Biological Systems

Beyond its well-established roles in development and cancer, emerging evidence suggests that RET signaling plays unconventional roles in other biological processes. A significant recent discovery is the role of the GDF15/GFRAL/RET axis in regulating body weight and metabolism, with elevated GDF15 levels being associated with anorexia-cachexia syndrome. nih.govnih.govfujita-hu.ac.jp This opens up new avenues for investigating the role of RET in metabolic diseases and potentially leveraging this pathway for therapeutic benefit.

Additionally, there is growing interest in the interplay between oncogenic signaling and the immune system. Some studies suggest that the activation of oncogenes, including RET, can provoke an inflammatory response that influences the tumor microenvironment. nih.gov Future research will explore the potential for RET signaling to modulate immune cell function and the tumor's immune landscape. A deeper understanding of these unconventional roles could lead to the development of novel therapeutic strategies that extend beyond direct kinase inhibition.

Rational Design and Synthesis of Highly Potent and Mutation-Specific RET Modulators

The clinical success of first-generation selective RET inhibitors, selpercatinib and pralsetinib, has been tempered by the emergence of on-target resistance mutations, most notably at the solvent front (e.g., G810) and hinge regions (e.g., Y806) of the kinase domain. elsevierpure.comresearchgate.net A major focus of future research is the rational design and synthesis of next-generation RET inhibitors that can overcome these resistance mechanisms.

Structural biology will play a pivotal role in this endeavor. High-resolution crystal structures of RET in complex with current inhibitors have revealed their unique binding modes and the molecular basis for resistance. elsevierpure.comaacrjournals.orgnih.gov This structural information is guiding the design of new compounds with modified chemical scaffolds that can accommodate the altered shape of the ATP-binding pocket in mutant RET. Several next-generation inhibitors, such as TPX-0046, LOX-18228, and APS03118, are in preclinical development and have shown promising activity against solvent front and other resistance mutations. ilcn.orgaacrjournals.orgasco.org

Table 1: Preclinical Activity of Next-Generation RET Inhibitors

| Compound | Target Mutations | Preclinical Models | Key Findings |

| TPX-0046 | G810, V804M | Ba/F3 cells, xenografts | Potent inhibition of wild-type and mutant RET, including solvent front mutations. ilcn.orgasco.org |

| LOX-18228 | G810S, V804M | HEK293 cells, PDX models | Nanomolar potency against various RET alterations, including co-occurring solvent front and gatekeeper mutations. aacrjournals.org |

| APS03118 | G810, V804M/L/E | In vitro and in vivo models | High selectivity and potent inhibition of a broad range of RET mutations, with activity in intracranial tumor models. |

Preclinical Development of Innovative Combinatorial Therapeutic Strategies for RET-Driven Pathologies

To enhance the efficacy of RET inhibition and combat resistance, future research will increasingly focus on the preclinical development of innovative combination therapies. The rationale for these combinations is based on a deeper understanding of the signaling pathways that are co-opted by cancer cells to evade RET inhibitor-induced cell death.

One promising approach is the co-targeting of parallel or downstream signaling pathways. For instance, preclinical studies have shown synergistic effects when combining RET inhibitors with inhibitors of the MAPK pathway, such as MEK inhibitors. nih.govnih.gov This is based on the observation that some RET-driven cancers exhibit feedback activation of the MAPK pathway upon RET inhibition. Another key strategy involves targeting bypass tracks that emerge during therapy. A notable example is the amplification of the MET proto-oncogene, which can confer resistance to selpercatinib. Preclinical and early clinical data suggest that combining a RET inhibitor with a MET inhibitor, such as crizotinib, can overcome this resistance mechanism.

Furthermore, the combination of RET inhibitors with immunotherapy is an area of active investigation. While RET-driven tumors are often considered "cold" with low immunogenicity, there is a rationale for exploring whether targeted therapy can modulate the tumor microenvironment to render it more susceptible to immune checkpoint blockade. nih.govmdpi.com

Comprehensive Understanding of Resistance Evolution in Preclinical Models

A crucial aspect of developing durable cancer therapies is a thorough understanding of how resistance evolves under the selective pressure of treatment. Future academic research will utilize a variety of preclinical models to comprehensively map the evolutionary trajectories of resistance to RET inhibitors.

On-target resistance, arising from secondary mutations in the RET gene itself, is a major focus. The most frequently observed resistance mutations occur at the solvent front (G810) and hinge region (Y806). elsevierpure.comresearchgate.netnih.gov Preclinical models, such as engineered Ba/F3 cells and patient-derived xenografts (PDXs) harboring these mutations, are invaluable for testing the efficacy of next-generation inhibitors. nih.govelsevierpure.com

In addition to on-target mechanisms, bypass signaling pathways play a critical role in resistance. Amplification of other receptor tyrosine kinases, such as MET, or the acquisition of mutations in downstream signaling components, like KRAS, can render cells independent of RET signaling. nih.gov Future studies will employ longitudinal analyses of preclinical models treated with RET inhibitors to track the emergence of these resistance mechanisms over time. This will involve genomic and transcriptomic profiling of resistant tumors to identify novel bypass pathways that can be targeted with combination therapies.

Table 2: Common Mechanisms of Acquired Resistance to Selective RET Inhibitors

| Resistance Mechanism | Type | Examples |

| Secondary RET Mutations | On-target | G810R/S/C (solvent front), Y806C/N (hinge) elsevierpure.comresearchgate.netnih.gov |

| Bypass Pathway Activation | Off-target | MET amplification, KRAS amplification nih.gov |

Development of Advanced In Vitro and In Vivo Models for Mechanistic RET Research

To facilitate a deeper mechanistic understanding of RET biology and to more accurately predict clinical outcomes, the development of advanced preclinical models is essential. Traditional two-dimensional cell cultures have limitations in recapitulating the complexity of human tumors.

Future research will increasingly rely on three-dimensional (3D) in vitro models, such as patient-derived organoids. These models better mimic the architecture and cellular heterogeneity of the original tumor and can be used for higher-throughput drug screening and for studying the nuances of RET signaling in a more physiologically relevant context.

In parallel, the development of more sophisticated in vivo models is crucial. Patient-derived xenograft (PDX) models, where patient tumor tissue is implanted into immunodeficient mice, have proven to be valuable for testing the efficacy of novel RET inhibitors and for studying resistance mechanisms. aacrjournals.orgelsevierpure.comfrontiersin.org Furthermore, genetically engineered mouse models (GEMMs), in which specific RET fusions or mutations are introduced into the mouse genome, allow for the study of tumor initiation and progression in an immunocompetent host. nih.govembopress.orgmdpi.com These advanced models will be instrumental in dissecting the complex interplay between RET signaling, the tumor microenvironment, and the host immune system, ultimately paving the way for the next generation of RET-targeted therapies.

Q & A

Q. What are the primary molecular targets of Ret-IN-4, and how are they experimentally validated?

this compound is a potent RET inhibitor with specificity for RET wild-type (IC50: 1.29 nM), RET (V804M) (IC50: 1.97 nM), and RET (M918T) (IC50: 0.99 nM). Its selectivity profile includes JAK2 (IC50: 4.4 nM) and FLT3 (IC50: 30.8 nM). Validation involves kinase inhibition assays using recombinant proteins, dose-response curves, and cellular models (e.g., RET-driven cancer cell lines). Researchers should employ orthogonal methods like Western blotting for phospho-RET levels and competitive binding assays to confirm target engagement .

Q. How can researchers determine the IC50 values of this compound in different RET variants?

IC50 determination requires dose-response experiments across a logarithmic concentration range (e.g., 0.1–1000 nM) using cell viability assays (e.g., MTT) or biochemical kinase activity assays. Data should be analyzed using nonlinear regression models (e.g., four-parameter logistic curve) to calculate potency. Include replicates (n ≥ 3) and statistical validation (e.g., confidence intervals) to ensure reproducibility. Cross-validate with alternative RET variants (e.g., V804M, M918T) to assess resistance profiles .

Q. What methodologies ensure reproducibility in this compound experiments?

Follow guidelines for experimental rigor:

- Standardized protocols : Detailed descriptions of compound preparation (solvents, storage conditions) and assay conditions (temperature, incubation time).

- Positive/negative controls : Use established RET inhibitors (e.g., Selpercatinib) and vehicle controls.

- Data transparency : Report raw data, statistical parameters, and outliers in supplementary materials.

- Independent validation : Replicate findings in multiple cell lines or animal models to confirm generalizability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s selectivity profile across studies?

Discrepancies may arise from assay variability (e.g., ATP concentrations in kinase assays) or cell-type-specific off-target effects. To address this:

- Perform kinome-wide profiling (e.g., using panels of 400+ kinases) to identify context-dependent interactions.

- Apply statistical normalization (e.g., Z-score analysis) to compare selectivity across studies.

- Use structural modeling to predict binding affinities for RET mutants and related kinases (e.g., FLT3) .

Q. What experimental designs optimize this compound’s therapeutic efficacy while minimizing off-target effects?

- Combination studies : Test this compound with JAK2 or FLT3 inhibitors to mitigate off-target activity.

- In vivo pharmacokinetics : Assess bioavailability, tissue distribution, and metabolite profiling in rodent models.

- Toxicity screens : Evaluate hepatotoxicity and hematological parameters in dose-escalation studies.

- Transcriptomic analysis : Use RNA-seq to identify compensatory pathways activated post-RET inhibition .

Q. How should researchers analyze this compound’s anticancer efficacy in heterogeneous tumor models?

- Patient-derived xenografts (PDX) : Recapitulate tumor heterogeneity and resistance mechanisms.

- Single-cell RNA sequencing : Track subpopulations of RET-dependent vs. independent cells during treatment.

- Longitudinal imaging : Quantify tumor regression rates using MRI or bioluminescence.

- Survival analysis : Compare progression-free survival in treated vs. control cohorts with Kaplan-Meier curves .

Data Analysis and Reporting

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response data?

Use nonlinear mixed-effects modeling (NLME) to account for inter-experiment variability. For synergy studies (e.g., this compound + FLT3 inhibitors), apply the Chou-Talalay method to calculate combination indices (CI). Report effect sizes (e.g., Cohen’s d) rather than relying solely on p-values to avoid misinterpretation .

Q. How can researchers ensure ethical reporting of this compound’s preclinical data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.